

# N-(4-chlorobenzyl)cyclopropanamine molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>N</i> -(4-chlorobenzyl)cyclopropanamine
Cat. No.:	B094924

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## An In-depth Technical Guide on N-(4-chlorobenzyl)cyclopropanamine

This technical guide provides a detailed overview of **N-(4-chlorobenzyl)cyclopropanamine**, focusing on its molecular weight, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Compound Identification and Properties

**N-(4-chlorobenzyl)cyclopropanamine** is a chemical compound featuring a cyclopropylamine moiety attached to a 4-chlorobenzyl group. Its molecular structure directly influences its physicochemical properties.

## Physicochemical Data

The quantitative properties of **N-(4-chlorobenzyl)cyclopropanamine** are summarized in the table below. The molecular weight and formula are identical to its isomer, N-(2-chlorobenzyl)cyclopropanamine.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	$C_{10}H_{12}ClN$	<a href="#">[1]</a>
Molecular Weight	181.66 g/mol	<a href="#">[1]</a>
IUPAC Name	N-[(4-chlorophenyl)methyl]cyclopropanamine	-
CAS Number	133512-82-0	-

## Synthesis and Characterization

The synthesis of **N-(4-chlorobenzyl)cyclopropanamine** can be achieved through several established synthetic routes. A common and effective method is reductive amination.

## Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of **N-(4-chlorobenzyl)cyclopropanamine** from 4-chlorobenzaldehyde and cyclopropylamine.

Materials:

- 4-chlorobenzaldehyde
- Cyclopropylamine
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Dichloromethane (DCM)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Imine Formation:** In a clean, dry round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane.
- Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- **Reduction:** To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
- Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **N-(4-chlorobenzyl)cyclopropanamine**.

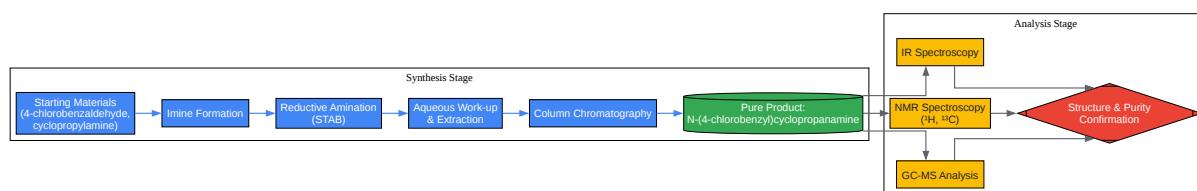
## Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and confirm its molecular weight by identifying the molecular ion peak ( $m/z = 181.66$ ).<sup>[2]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the cyclopropyl and 4-chlorobenzyl groups.<sup>[3]</sup>
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching, C-H bonds (aromatic and aliphatic), and the C-Cl bond.<sup>[2]</sup>

## Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of **N-(4-chlorobenzyl)cyclopropanamine**.



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Caption: Synthesis and analysis workflow for **N-(4-chlorobenzyl)cyclopropanamine**.

## Biological Context

Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can confer desirable biological activities.<sup>[4]</sup> Derivatives of cyclopropanamine have been investigated for a range of applications, including their potential as antimicrobial and antidepressant agents.<sup>[4]</sup> The N-benzyl substituent is also a common feature in bioactive molecules, often contributing to receptor binding and metabolic stability.<sup>[2]</sup> The specific biological activity profile of **N-(4-chlorobenzyl)cyclopropanamine** would require dedicated screening and pharmacological evaluation.

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- To cite this document: BenchChem. [N-(4-chlorobenzyl)cyclopropanamine molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094924#n-4-chlorobenzyl-cyclopropanamine-molecular-weight\]](https://www.benchchem.com/product/b094924#n-4-chlorobenzyl-cyclopropanamine-molecular-weight)

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